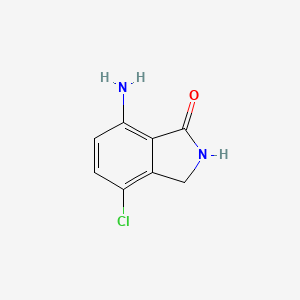

7-Amino-4-chloroisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIMSIPWYQQONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 4 Chloroisoindolin 1 One

Precursor Materials and Synthetic Origins

Role of 7-Aminoisoindolin-1-one (B60734) as a Starting Material

The primary and most direct precursor for the synthesis of 7-Amino-4-chloroisoindolin-1-one is 7-aminoisoindolin-1-one. This starting material provides the core isoindolinone structure and the amino group at the 7-position, which is essential for the final product's identity. The synthetic strategy then centers on the selective introduction of a chlorine atom at the 4-position of the aromatic ring. The presence of the amino group on the aromatic ring activates it towards electrophilic substitution, making the subsequent chlorination step feasible.

Regioselective Halogenation Strategies

The key transformation in the synthesis of this compound from its amino precursor is the regioselective chlorination of the aromatic ring. This requires a method that favors the introduction of a chlorine atom specifically at the 4-position, ortho to the amino group.

Direct Chlorination Approaches

Direct chlorination methods are often employed due to their straightforward nature. These typically involve an electrophilic chlorinating agent that reacts with the activated aromatic ring of 7-aminoisoindolin-1-one.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic compounds, such as anilines and phenols. commonorganicchemistry.comwikipedia.org It serves as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org The reaction mechanism involves the attack of the electron-rich aromatic ring of 7-aminoisoindolin-1-one on the chlorine atom of NCS. The amino group at the 7-position strongly activates the ring, directing the incoming electrophile to the ortho and para positions. In this case, chlorination is desired at the 4-position (ortho to the amino group).

NCS is considered a safe and easy-to-handle chlorinating agent compared to alternatives like chlorine gas. researchgate.net Its use in aqueous media has been explored as an environmentally friendly approach. isca.me

The success and efficiency of the NCS-mediated chlorination depend significantly on the careful optimization of several reaction parameters.

Temperature: The reaction temperature can influence the rate and selectivity of the chlorination. While some NCS chlorinations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.gov However, elevated temperatures can sometimes lead to the formation of undesired byproducts or dichlorination. nih.gov

Solvent Systems: The choice of solvent is crucial. Solvents can affect the solubility of the reactants and the reactivity of the chlorinating species. Common solvents for NCS chlorinations include acetonitrile, dichloromethane, and dimethylformamide (DMF). The use of aqueous media has also been investigated to develop more sustainable synthetic protocols. isca.me In some cases, the addition of an acid catalyst may be necessary to enhance the reactivity of less activated aromatic systems. commonorganicchemistry.comorganic-chemistry.org

Reaction Duration: The time required for the reaction to reach completion is another important factor. Insufficient reaction time can lead to low conversion of the starting material, while excessively long durations might increase the formation of impurities. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

7 Amino 4 Chloroisoindolin 1 One As a Crucial Synthetic Intermediate

Derivatization Pathways to Arylhydrazines

The conversion of the primary aromatic amine in 7-Amino-4-chloroisoindolin-1-one to a hydrazine (B178648) moiety is a critical step in expanding its synthetic utility, particularly for applications in cyclization reactions.

Synthesis of 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride

The transformation of this compound into its corresponding hydrazine derivative, 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride, is a pivotal step for its subsequent use in the Fischer indole (B1671886) synthesis. This conversion is typically achieved through a two-step diazotization-reduction sequence.

The initial step involves the diazotization of the primary aromatic amine of this compound. This is commonly carried out by treating the starting material with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form an in-situ diazonium salt. The resulting diazonium salt is highly reactive and is immediately subjected to reduction to yield the desired hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The reaction proceeds via the addition of the reducing agent to the diazonium salt, followed by protonolysis to yield the arylhydrazine, which precipitates as its hydrochloride salt.

It is crucial to maintain a low temperature during the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The subsequent reduction is typically carried out at a slightly elevated temperature to ensure the complete conversion to the hydrazine.

Integration into Complex Multi-Step Organic Syntheses

The arylhydrazine derivative obtained from this compound serves as a key precursor for the construction of more complex molecular architectures, particularly fused indole ring systems.

Application in Fischer Indole Ring Closure Reactions

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgthermofisher.combyjus.com In this context, 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride can be reacted with a suitable carbonyl compound to generate a hydrazone intermediate.

Upon treatment with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid, the hydrazone undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the fused indole ring system. The choice of the carbonyl component allows for the introduction of various substituents on the newly formed pyrrole (B145914) ring of the indole nucleus.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride | Aldehyde or Ketone | Fused Indole | Fischer Indole Synthesis |

Construction of Fused Heterocyclic Architectures (e.g., 6,7-Dihydropyrrolo[3,4-g]indol-8(1H)-ones)

The Fischer indole synthesis utilizing 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride provides a direct route to complex fused heterocyclic systems such as 6,7-Dihydropyrrolo[3,4-g]indol-8(1H)-ones. The specific substitution pattern of the final product is determined by the choice of the carbonyl partner in the Fischer indole synthesis.

For instance, the reaction of 2-(7-Chloro-3-oxoisoindolin-4-yl)hydrazin-1-ium Chloride with a cyclic ketone, such as a substituted piperidin-4-one, would lead to a tetracyclic structure. The intramolecular cyclization inherent to the Fischer indole synthesis, followed by aromatization, results in the formation of the indole moiety fused to the isoindolinone core. The chloro-substituent on the isoindolinone ring remains intact throughout this process, offering a handle for further synthetic modifications.

Strategies for Structural Diversification Based on the Isoindolinone Core

The this compound scaffold provides multiple avenues for structural diversification beyond the derivatization of the amino group. The chloro substituent, for example, can be a site for various transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, can be employed to introduce a wide array of substituents at the 4-position of the isoindolinone ring. This allows for the generation of a library of analogs with diverse electronic and steric properties. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, while a Buchwald-Hartwig amination could install a substituted amine.

Advanced Methodologies and Downstream Synthetic Applications of 7 Amino 4 Chloroisoindolin 1 One Derivatives

Further Functionalization of the Chemical Scaffold

The presence of a primary amino group, a secondary amide, and a chlorinated aromatic ring in 7-Amino-4-chloroisoindolin-1-one provides a rich platform for a diverse range of chemical transformations. These modifications are crucial for tuning the molecule's physicochemical properties and for introducing new functionalities for downstream applications.

Substitutions at Nitrogen Centers

The two nitrogen atoms in the this compound core—the exocyclic primary amine and the endocyclic amide—can be selectively functionalized.

N-Alkylation, N-Arylation, and Acylation:

The primary amino group is a key site for introducing a wide array of substituents. Standard N-alkylation reactions can be employed to introduce alkyl chains of varying lengths and complexities. sigmaaldrich.com Such reactions often utilize alkyl halides in the presence of a base. nih.gov For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. sigmaaldrich.com This reaction allows for the formation of a carbon-nitrogen bond between the amino group and various aryl or heteroaryl halides.

Acylation of the amino group to form amides is another common transformation, typically achieved by reacting the amine with acyl chlorides or anhydrides. Under acidic conditions, it is possible to achieve chemoselective O-acylation over N-acylation in molecules containing both hydroxyl and amino groups, a principle that can be adapted for selective transformations.

The endocyclic amide nitrogen can also undergo substitution, though it is generally less reactive than the primary amine. N-alkylation at this position often requires stronger reaction conditions.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaOH) | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl Amine |

| Acylation | Acyl chloride or Anhydride, Base (optional) | Amide |

This table represents general reaction types for the functionalization of amino groups and is not based on specific experimental data for this compound due to a lack of available literature.

Aryl Moiety Modifications

The chloro-substituted benzene (B151609) ring of this compound is amenable to various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

The chlorine atom can be replaced through nucleophilic aromatic substitution (SNA_r) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. However, palladium-catalyzed cross-coupling reactions offer a more versatile and widely applicable strategy.

The Suzuki-Miyaura coupling, for instance, enables the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl compounds.

Similarly, the Buchwald-Hartwig amination can be employed to replace the chlorine atom with an amino group, providing access to diaminophenyl derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid / ester | Palladium catalyst, Base | Biaryl compound |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | Aryl amine |

This table illustrates common cross-coupling reactions applicable to aryl chlorides. Specific examples for this compound are not detailed in the available literature.

Synthesis of Elaborate Polycyclic Nitrogen Heterocycles

The strategic functionalization of this compound paves the way for the construction of more complex, polycyclic nitrogen-containing heterocyclic systems. These elaborate structures are of significant interest in medicinal chemistry and materials science.

One conceptual approach involves the initial derivatization of the amino group, followed by an intramolecular cyclization reaction. For example, acylation of the amino group with a suitable bifunctional reagent could introduce a side chain capable of cyclizing onto the isoindolinone core or the attached aryl group.

Furthermore, the product of an aryl moiety modification, such as a Suzuki coupling to introduce a functionalized aryl group, could undergo subsequent cyclization to form a fused polycyclic system. While specific examples starting from this compound are not readily found in the literature, the general principles of building polycyclic systems from functionalized aromatic precursors are well-established.

The synthesis of such complex molecules often relies on a sequence of reactions, including those mentioned above, to build up the necessary precursors for the final cyclization step. The strategic choice of reactions and the order in which they are performed are critical for the successful synthesis of the target polycyclic heterocycles.

Future Research Directions in the Field of 7 Amino 4 Chloroisoindolin 1 One Chemistry

Development of Novel and Efficient Synthetic Routes

The current known synthesis of 7-Amino-4-chloroisoindolin-1-one involves the chlorination of the commercially available 7-aminoisoindolin-1-one (B60734) with N-chlorosuccinimide (NCS) in acetonitrile. nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov While this method is effective, future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.

Exploration of catalytic methods, which have been successfully applied to the synthesis of other substituted isoindolinones, presents a promising avenue. nih.govrsc.org For instance, transition metal-catalyzed C-H activation and carbonylation reactions have proven effective for constructing the isoindolinone scaffold. organic-chemistry.org Adapting these methods for the specific synthesis of this compound could offer more direct and efficient pathways from readily available starting materials. Furthermore, the development of transition metal-free synthetic protocols, which are gaining traction for their environmental advantages, could be another key research focus. rsc.org

Another area for development is in diversity-oriented synthesis (DOS). cam.ac.uksemanticscholar.orgnih.gov Designing synthetic routes that allow for the easy introduction of a variety of substituents on the isoindolinone core, in addition to the existing amino and chloro groups, would be highly valuable for creating large and diverse compound libraries for high-throughput screening. This could involve the development of novel multi-component reactions or tandem processes that efficiently assemble the complex scaffold in a single step. chim.it

A patent has also described a reaction involving the diazotization of this compound followed by a Sandmeyer-type reaction with copper(I) bromide, indicating its utility in further functionalization. nih.gov Future work could explore a wider range of such transformations to generate a diverse set of derivatives.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Current NCS-based Method | Straightforward, uses a known starting material. nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov | Stoichiometric use of reagents, potential for side reactions. |

| Catalytic C-H Activation | High atom economy, potential for direct synthesis. organic-chemistry.orgrsc.org | Catalyst development, regioselectivity control. |

| Transition Metal-Free Synthesis | Environmentally friendly, avoids toxic metal catalysts. rsc.org | Development of new reaction methodologies. |

| Diversity-Oriented Synthesis | Rapid generation of compound libraries. cam.ac.uksemanticscholar.orgnih.gov | Design of robust and versatile reaction pathways. |

| Functional Group Interconversion | Utilizes the existing scaffold for further diversification. nih.gov | Exploring the scope of compatible reactions. |

Exploration of New Heterocyclic Scaffold Constructions

This compound has been successfully utilized as a key building block for the construction of novel and complex heterocyclic systems. A notable example is its use in the synthesis of a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core scaffold, which has been identified as a potent inhibitor of Cdc2-like kinases (CLKs). nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov In this synthesis, the amino group of this compound is converted to a hydrazine (B178648), which then undergoes a Fischer indole (B1671886) synthesis to construct the fused heterocyclic system.

The presence of both an amino group and a reactive chloro-substituted aromatic ring makes this compound a versatile starting material for the construction of a wide variety of other fused heterocyclic systems. Future research should focus on exploring its reactivity in various cyclization and condensation reactions to generate novel scaffolds with potential biological activities. For instance, the amino group can be a nucleophile in reactions to form fused pyrazines, pyrimidines, or other nitrogen-containing heterocycles. The chloro-substituted ring can participate in transition metal-catalyzed cross-coupling reactions to introduce further complexity and build polycyclic structures. researchgate.net

The development of one-pot and tandem reactions starting from this compound would be particularly valuable for the efficient assembly of complex molecular architectures. researchgate.net The isoindolinone framework itself is a common feature in many natural products and clinically used drugs, highlighting the potential for discovering new bioactive molecules through the creative exploration of its chemical transformations. nih.govmdpi.comnih.gov

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Potential Scaffold | Potential Biological Relevance |

| Fischer Indole Synthesis | Pyrrolo[3,4-g]indolones nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov | Kinase inhibition nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov |

| Condensation Reactions | Fused Pyrazines, Pyrimidines | Anticancer, Antiviral |

| Cross-Coupling Reactions | Polycyclic Aromatic Systems | Materials Science, Medicinal Chemistry |

| Multi-component Reactions | Highly Substituted Heterocycles | Drug Discovery Libraries |

Advanced Computational Studies for Derivative Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of derivatives of this compound. Molecular docking studies have already been employed to understand the binding mode of the 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one scaffold within the ATP-binding pocket of CLK1, providing insights for further structural modifications. nih.govorganic-chemistry.orgsemanticscholar.org

Future research in this area should expand to include a broader range of computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. nih.govnih.govjapsonline.comresearchgate.net Such models can guide the synthesis of new compounds with improved potency and selectivity.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between the ligands and their target proteins, helping to explain the molecular basis of their activity and to predict the effects of structural modifications. nih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to minimize the risk of late-stage failures. researchgate.netnih.govuniroma1.itresearchgate.net

By integrating these computational approaches, researchers can create a more efficient and targeted drug discovery process. The design of virtual libraries of this compound derivatives, followed by computational screening and prioritization of candidates for synthesis, will be a key strategy for accelerating the development of new therapeutic agents. nih.gov

Table 3: Application of Computational Methods in the Study of this compound Derivatives

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities. nih.govorganic-chemistry.orgsemanticscholar.orgnih.gov | Identification of key interactions with the target protein. |

| QSAR | Correlating structure with biological activity. nih.govnih.govjapsonline.comresearchgate.net | Predictive models for guiding the synthesis of more potent compounds. |

| Molecular Dynamics | Studying the dynamic behavior of ligand-protein complexes. nih.gov | Understanding the stability and conformational changes upon binding. |

| ADMET Prediction | Evaluating drug-like properties. researchgate.netnih.govuniroma1.itresearchgate.net | Early identification of candidates with favorable pharmacokinetic profiles. |

| Virtual Screening | Screening large virtual libraries of compounds. nih.gov | Prioritization of compounds for synthesis and biological testing. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Amino-4-chloroisoindolin-1-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution using 7-aminoisoindolin-1-one (10a) as a precursor. Chlorination is achieved by reacting 10a with chlorinating agents (e.g., Cl2 or HCl under controlled conditions). Optimal yields (81%) are obtained by maintaining stoichiometric ratios and reaction temperatures between 0–25°C. Purification via acidic HPLC gradient elution (0.1% TFA in H2O/MeCN) enhances purity, with DAD detection at λmax ≈ 254 nm .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to confirm the presence of the chloro-substituent (δ ~7.2–7.5 ppm for aromatic protons) and the isoindolinone backbone.

- HPLC-MS : Validate molecular weight (MW: 168.61 g/mol) and purity (>95%).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.

Cross-referencing with known analogs (e.g., 7-Amino-4-bromoisoindolin-1-one) ensures structural consistency .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Although no specific GHS hazards are reported for this compound, general protocols for chlorinated heterocycles apply: avoid inhalation, store at RT in airtight containers, and dispose of waste via approved chemical disposal programs. Emergency procedures should include rinsing exposed skin with water and consulting safety data sheets (SDS) for related compounds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) complement experimental data to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Studies : Model interactions with catalytic systems (e.g., Pd catalysts) to predict regioselectivity.

- Validation : Compare computational predictions with experimental outcomes (e.g., Suzuki-Miyaura coupling yields). Discrepancies may arise from solvent effects or steric hindrance, requiring iterative refinement of models .

Q. What strategies resolve contradictions between theoretical and experimental data in structural or mechanistic studies of this compound?

- Methodological Answer :

- Triangulation : Use multiple techniques (X-ray crystallography, NMR, IR) to cross-validate bond lengths and angles.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., NMR signal overlap).

- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 4-Chloro-1H-indol-7-amine) to identify systematic biases .

Q. How should researchers design kinetic studies to investigate the catalytic role of this compound in enzyme inhibition or organocatalysis?

- Methodological Answer :

- Experimental Design :

- Time-Resolved Assays : Monitor reaction progress via UV-Vis spectroscopy or LC-MS at fixed intervals.

- Control Experiments : Test substrate specificity using halogenated analogs (e.g., 4-bromo or 4-fluoro derivatives).

- Data Analysis : Apply Michaelis-Menten kinetics or Hill plots to determine inhibition constants (Ki) or catalytic efficiency (kcat/KM).

- Reproducibility : Document detailed procedures in supplementary materials, including raw data and statistical analysis scripts .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data for this compound to ensure reproducibility?

- Methodological Answer :

- Main Manuscript : Include synthesis steps, yields, and key characterization data (1–2 NMR spectra, HPLC chromatograms).

- Supplementary Materials : Provide full spectroscopic datasets (e.g., HRMS, IR), crystallographic CIF files (if available), and purity profiles.

- Metadata : Specify instrument models (e.g., Bruker AVANCE III HD 400 MHz for NMR), solvent grades, and software versions (e.g., MestReNova for NMR processing) .

Q. What are the best practices for comparing the biological activity of this compound with its structural analogs?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 7-Amino-4-fluoroisoindolin-1-one) and test under identical assay conditions.

- Statistical Validation : Use ANOVA or t-tests to assess significance (p < 0.05) in activity differences.

- Data Interpretation : Correlate electronic effects (Hammett σ values) or steric parameters (Taft Es) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.